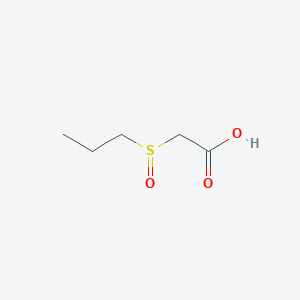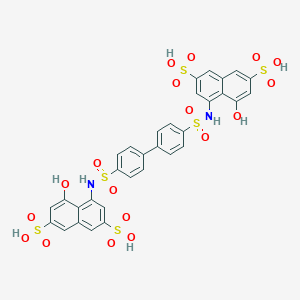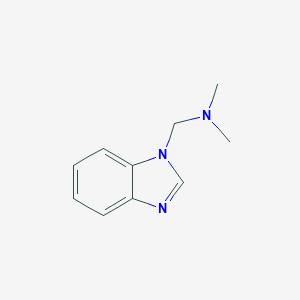
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzimidazol-1-yl)-N,N-dimethylmethanamine, also known as BDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess unique properties that make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine is complex and not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of various biochemical pathways, which can ultimately lead to the suppression of disease.
Biochemical and Physiological Effects:
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has also been found to possess anti-tumor properties, making it a promising candidate for the development of cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has several advantages as a research tool. It is relatively easy to synthesize, and its activity can be easily measured using standard laboratory techniques. However, there are also limitations to its use. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, its activity can be affected by a range of factors, including temperature and pH, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research into 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine. One possibility is the development of new drugs based on this compound. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been shown to possess unique properties that make it a promising candidate for the development of novel drugs. Another possibility is the further investigation of its mechanism of action. Understanding how 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine works at a molecular level could lead to the development of more effective drugs in the future. Finally, there is also the potential for 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine to be used in other areas of research, such as the development of new diagnostic tools or the study of biochemical pathways in the body.
Méthodes De Synthèse
The synthesis of 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine involves the reaction of benzimidazole with N,N-dimethylmethanamine in the presence of a suitable catalyst. The procedure is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(benzimidazol-1-yl)-N,N-dimethylmethanamine has been shown to be a potent inhibitor of various enzymes and receptors, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-12(2)8-13-7-11-9-5-3-4-6-10(9)13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAYWXJPQFELEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzimidazol-1-yl)-N,N-dimethylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

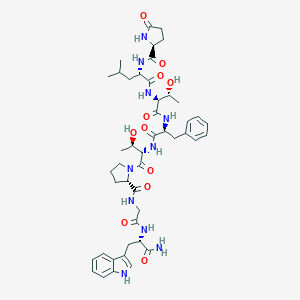
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
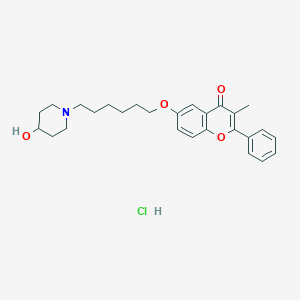

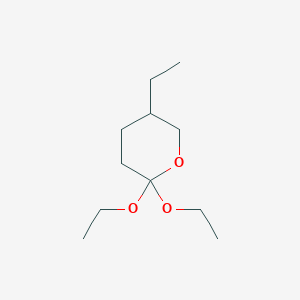




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)

